

Comparative Analysis of CHF-6550's Impact on Heart Rate

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A Comparison with Established Inhaled Bronchodilators for Respiratory Diseases

For Immediate Release

Parma, Italy – December 17, 2025 – In the landscape of therapeutic options for chronic obstructive pulmonary disease (COPD) and asthma, the development of novel bronchodilators with improved safety profiles remains a key objective for researchers. **CHF-6550**, a novel bifunctional compound with both muscarinic antagonist and β 2-agonist (MABA) properties, is currently under investigation. A critical aspect of its preclinical and clinical evaluation is its cardiovascular safety, with a particular focus on its impact on heart rate. This guide provides a comparative analysis of **CHF-6550**'s effect on heart rate against other established inhaled bronchodilator combinations, supported by available data and detailed experimental methodologies.

CHF-6550 is designed as a "soft drug," intended for high plasma protein binding and rapid hepatic clearance to minimize systemic effects, including cardiovascular side effects.[1][2] This design aims to limit its interaction with cardiac β-receptors and peripheral muscarinic receptors. [1] While specific quantitative data on the heart rate effects of **CHF-6550** from dedicated clinical trials are not yet publicly available, its development philosophy suggests a focus on cardiovascular safety.

Comparative Analysis of Heart Rate Effects



To provide a comprehensive comparison, this guide examines the available data on heart rate changes associated with other widely used inhaled dual bronchodilators: umeclidinium/vilanterol, glycopyrronium/formoterol, and tiotropium/olodaterol.

Drug Combination	Class	Mean Change in Heart Rate (beats per minute)	Study Population	Study Duration
CHF-6550	MABA	Data not yet publicly available	-	-
Umeclidinium/Vil anterol	LAMA/LABA	Minimal and not clinically significant	Patients with COPD	Various
Glycopyrronium/ Formoterol	LAMA/LABA	Not associated with clinically meaningful changes in heart rate	Patients with moderate-to-very severe COPD	52 weeks
Tiotropium/Oloda terol	LAMA/LABA	-0.1 bpm (Tiotropium/Olod aterol) vs. +1.6 bpm (Tiotropium alone)	Patients with moderate-to- very-severe COPD	12 weeks

LAMA: Long-acting muscarinic antagonist; LABA: Long-acting β 2-agonist; MABA: Muscarinic antagonist and β 2-agonist.

Umeclidinium/Vilanterol: Clinical trials have shown that the combination of umeclidinium and vilanterol has a cardiovascular safety profile that is not statistically different from its individual components or placebo. On-treatment major adverse cardiac events have been reported in a small percentage of patients, with similar prevalence across treatment groups.

Glycopyrronium/Formoterol: Long-term safety data from the PINNACLE-3 study, an extension of the PINNACLE-1 and -2 trials, demonstrated that the incidence of adverse events, serious



adverse events, and major adverse cardiovascular events were similar across treatment groups, with no unexpected safety findings over 52 weeks.[3]

Tiotropium/Olodaterol: A pooled analysis of the TONADO 1 and 2 trials, which included Holter ECG monitoring, found no significant difference in the number of patients with cardiac arrhythmias between the tiotropium/olodaterol combination group and those receiving the individual components.[4][5] After 12 weeks, the adjusted mean heart rate change from baseline was minimal for the combination therapy (-0.1 bpm), while a small but statistically significant increase was observed for tiotropium monotherapy (+1.6 bpm).[4] Over a 52-week period, the long-term mean changes in heart rate from baseline were also small, ranging from -1.3 to +1.2 bpm across all treatment groups.[6]

Experimental Protocols for Cardiovascular Safety Assessment

The evaluation of cardiovascular safety for inhaled drugs like **CHF-6550** involves a rigorous series of preclinical and clinical studies.

Preclinical Assessment

A standard and highly regarded method for preclinical cardiovascular safety assessment is the use of telemetry in conscious, freely moving animals, typically dogs.[7][8][9][10] This methodology allows for continuous monitoring of cardiovascular parameters, including heart rate, blood pressure, and electrocardiogram (ECG), in the absence of anesthesia, which can confound the results.



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Preclinical Cardiovascular Safety Workflow



Clinical Assessment

In clinical trials, cardiovascular safety is a key component of the study design, particularly for drugs with potential effects on the cardiovascular system.



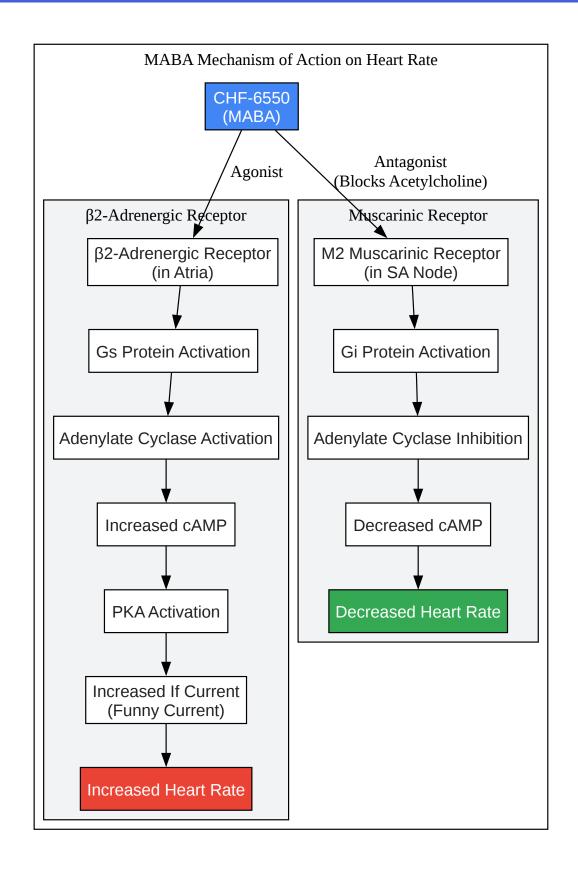
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Clinical Trial Cardiovascular Safety Assessment

Signaling Pathways and Mechanism of Action

The impact of MABA compounds on heart rate is primarily mediated through their interaction with muscarinic and β 2-adrenergic receptors.





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MABA Signaling Pathway in Cardiac Pacemaker Cells



As a β 2-agonist, **CHF-6550** has the potential to increase heart rate by stimulating β 2-adrenergic receptors in the heart, leading to an increase in cyclic AMP (cAMP) and activation of the "funny" current (If) in pacemaker cells. Conversely, as a muscarinic antagonist, it would block the effects of acetylcholine at M2 receptors in the sinoatrial node, which would otherwise decrease heart rate. The net effect on heart rate will depend on the balance of these two opposing actions and the systemic exposure to the drug. The "soft drug" design of **CHF-6550** aims to minimize this systemic exposure and therefore limit these potential cardiovascular effects.[1]

Conclusion

While definitive quantitative data on the heart rate effects of **CHF-6550** are pending the public release of comprehensive clinical trial results, its design as a "soft" MABA suggests a focus on minimizing cardiovascular side effects. The available data for other LAMA/LABA combinations, such as umeclidinium/vilanterol, glycopyrronium/formoterol, and tiotropium/olodaterol, indicate that these established therapies generally have a minimal and not clinically significant impact on heart rate in patients with COPD. Rigorous preclinical and clinical cardiovascular safety assessments are standard for the development of new inhaled bronchodilators and will be crucial in fully characterizing the cardiovascular safety profile of **CHF-6550**. Further research and the publication of dedicated studies will be necessary to provide a direct quantitative comparison of **CHF-6550**'s impact on heart rate with that of other available treatments.

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Validation & Comparative





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